molecular formula C13H20N2O2 B3807638 1-Phenylpiperidin-4-amine acetate

1-Phenylpiperidin-4-amine acetate

Cat. No.: B3807638
M. Wt: 236.31 g/mol
InChI Key: JERJUHHYRSWQTE-UHFFFAOYSA-N
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Description

1-Phenylpiperidin-4-amine acetate is a piperidine derivative characterized by a phenyl group attached to the piperidine nitrogen and an acetoxy group at the 4-position. Its acetate salt form enhances solubility and stability compared to freebase or other salt forms, making it advantageous for synthesis and formulation .

Properties

IUPAC Name

acetic acid;1-phenylpiperidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2.C2H4O2/c12-10-6-8-13(9-7-10)11-4-2-1-3-5-11;1-2(3)4/h1-5,10H,6-9,12H2;1H3,(H,3,4)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JERJUHHYRSWQTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)O.C1CN(CCC1N)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Substituent Variations

Piperidine derivatives with modifications at the 4-amino position or nitrogen substituents exhibit diverse physicochemical and pharmacological properties. Key analogs include:

Compound Name Substituents (R1, R2) Molecular Formula Molecular Weight (g/mol) Key Applications/Notes References
1-Phenylpiperidin-4-amine acetate R1 = Phenyl, R2 = Acetoxy C13H18N2O2 234.30 Opioid precursor; enhanced solubility
1-Benzylpiperidin-4-amine R1 = Benzyl, R2 = H C12H18N2 190.29 Intermediate for bioactive molecules
1-Acetylpiperidin-4-amine R1 = Acetyl, R2 = H C7H14N2O 142.20 Synthetic intermediate; improved stability
1-(Phenylsulfonyl)piperidin-4-amine R1 = Phenylsulfonyl, R2 = H C11H16N2O2S 240.32 Potential enzyme inhibitor
4-Anilino-1-Boc-piperidine R1 = Boc, R2 = Anilino C16H23N3O2 289.38 Opioid synthesis precursor

Notes:

  • 1-Acetylpiperidin-4-amine introduces an acetyl group, which may enhance metabolic stability but reduce receptor binding affinity .
  • 4-Anilino-1-Boc-piperidine is a protected intermediate used in opioid synthesis, highlighting the role of substituents in directing pharmacological activity .

Physicochemical Properties

  • Solubility : The acetate salt improves water solubility relative to freebase or hydrochloride forms, critical for bioavailability in drug formulations .
  • Stability : Acetylated derivatives (e.g., 1-Acetylpiperidin-4-amine) exhibit enhanced hydrolytic stability compared to unprotected amines .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 1-Phenylpiperidin-4-amine acetate, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The synthesis typically involves alkylation of piperidin-4-amine derivatives. For example, reacting N-phenylpiperidin-4-amine with ethyl acetate or acetic anhydride under basic conditions (e.g., sodium hydride) in solvents like ethanol or acetonitrile. Temperature control (40–60°C) and inert atmospheres (N₂/Ar) minimize side reactions. Purification via recrystallization or column chromatography is critical for isolating the acetate salt. Comparisons with analogous compounds (e.g., dihydrochloride salts) suggest acetate formation requires careful pH adjustment .

Q. How can researchers characterize the purity and structural integrity of 1-Phenylpiperidin-4-amine acetate?

  • Methodological Answer : Use a combination of analytical techniques:

  • NMR spectroscopy (¹H/¹³C) to confirm substitution patterns and acetate integration.
  • HPLC-MS for purity assessment and molecular weight verification.
  • Elemental analysis to validate stoichiometry (C, H, N content).
  • Thermogravimetric analysis (TGA) to assess hygroscopicity and stability of the acetate moiety. Cross-referencing with PubChem data for similar piperidine derivatives ensures accuracy .

Q. What are the solubility and stability profiles of 1-Phenylpiperidin-4-amine acetate in common laboratory solvents?

  • Methodological Answer : The acetate salt exhibits enhanced solubility in polar solvents (water, methanol) compared to freebase forms. Stability studies should include:

  • pH-dependent degradation assays (e.g., 1–14 range) to identify optimal storage conditions.
  • Accelerated stability testing (40°C/75% RH) over 4–6 weeks.
  • Light sensitivity evaluation via UV-Vis spectroscopy. Data from CAS Common Chemistry highlight that acetate salts of piperidine derivatives generally show improved shelf life under anhydrous conditions .

Advanced Research Questions

Q. How can structural modifications to 1-Phenylpiperidin-4-amine acetate improve its pharmacokinetic properties in CNS-targeted studies?

  • Methodological Answer :

  • SAR Studies : Introduce substituents (e.g., fluorination at the phenyl ring or piperidine nitrogen) to enhance blood-brain barrier permeability. Computational modeling (e.g., molecular docking with serotonin or opioid receptors) predicts binding affinity changes.
  • Prodrug Design : Conjugate the acetate group with esterase-sensitive moieties for controlled release. Comparative studies with dihydrochloride salts (e.g., ) reveal acetate’s superior bioavailability in rodent models .

Q. What strategies resolve contradictions in reported biological activity data for 1-Phenylpiperidin-4-amine derivatives?

  • Methodological Answer : Discrepancies may arise from:

  • Salt-form variability (acetate vs. hydrochloride): Standardize assays using identical salt forms.
  • Impurity profiling : Use LC-MS to identify byproducts (e.g., N-oxide derivatives) that interfere with receptor binding.
  • Cell-line specificity : Validate activity across multiple models (e.g., HEK-293 vs. SH-SY5Y cells). notes that impurities in fentanyl analogs can skew pharmacological data, emphasizing rigorous QC .

Q. How can reaction conditions be optimized for large-scale synthesis while maintaining eco-friendly practices?

  • Methodological Answer :

  • Green Chemistry Metrics : Replace traditional solvents (DCM, THF) with cyclopentyl methyl ether (CPME) or ethanol-water mixtures.
  • Catalytic efficiency : Screen transition-metal catalysts (e.g., Pd/C) for hydrogenation steps to reduce waste.
  • Flow Chemistry : Implement continuous flow reactors to enhance heat/mass transfer and scalability. Industrial protocols for similar piperidine derivatives () recommend these approaches for ≥90% atom economy .

Q. What in vitro and in vivo models are most suitable for studying the neuropharmacological effects of 1-Phenylpiperidin-4-amine acetate?

  • Methodological Answer :

  • In vitro : Radioligand binding assays (e.g., μ-opioid or σ-1 receptors) using rat brain homogenates.
  • In vivo : Rodent behavioral tests (e.g., tail-flick analgesia, open-field locomotion) with pharmacokinetic profiling (plasma/brain ratio via LC-MS/MS).
  • Toxicity Screening : Ames test for mutagenicity and hERG channel inhibition assays. and emphasize the compound’s structural similarity to opioid impurities, necessitating stringent safety evaluations .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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